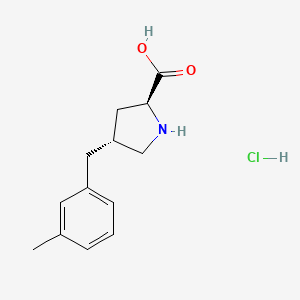

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Significance and Research Context

The significance of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride extends beyond its structural complexity to encompass its role as a valuable intermediate in pharmaceutical research and organic synthesis. Contemporary research has demonstrated that substituted pyrrolidines serve as crucial scaffolds in drug discovery, particularly due to their ability to mimic natural amino acids while providing enhanced structural diversity. The specific stereochemical arrangement of this compound, featuring both (2S) and (4R) configurations, positions it as an important tool for asymmetric synthesis applications where stereochemical control is paramount.

The molecular formula C₁₃H₁₈ClNO₂ and molecular weight of 255.74 grams per mole reflect the compound's moderate size and favorable physicochemical properties for synthetic applications. Research contexts surrounding this compound have focused primarily on its utility in the synthesis of complex organic molecules and its potential role in pharmaceutical development, particularly in areas requiring chiral building blocks. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more amenable to various synthetic transformations and analytical procedures.

Current research trajectories have highlighted the importance of pyrrolidine derivatives in neuroscience research, where structural properties enable investigations into neurotransmitter systems. The meta-methyl substitution pattern on the benzyl group provides distinctive electronic and steric effects that differentiate this compound from its ortho and para-substituted analogues, contributing to its unique reactivity profile and potential biological activities.

Historical Development of Substituted Pyrrolidines

The historical development of substituted pyrrolidines traces back to the recognition of the pyrrolidine ring as a fundamental structural motif in natural products and pharmaceuticals. Early investigations revealed that pyrrolidine forms the central structure of the amino acids proline and hydroxyproline, establishing the foundation for understanding the biological significance of this ring system. The pyrrolidine ring structure has been identified in numerous natural alkaloids such as nicotine and hygrine, demonstrating its prevalence in nature and its importance in biological systems.

The evolution of synthetic methodologies for pyrrolidine derivatives has been marked by significant advances in asymmetric synthesis techniques. The development of catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides emerged as one of the most straightforward approaches for the enantioselective synthesis of substituted pyrrolidines. These reactions demonstrated remarkable stereo- and regioselectivity, with the potential to form four new contiguous stereocenters, representing a breakthrough in the efficient construction of complex pyrrolidine architectures.

Research progress in the field has been driven by the pharmacological importance of pyrrolidine-based compounds, with different optical isomers (enantiomers) often exhibiting markedly different biological effects. This recognition spurred the development of diverse chiral metal catalysts and organocatalysts designed to control the stereochemical outcome of pyrrolidine synthesis. The historical trajectory shows a clear evolution from simple pyrrolidine synthesis to sophisticated methods capable of generating densely substituted derivatives with precise stereochemical control.

Patent literature from 2014 documented significant advances in preparation methods for pyrrolidine-2-carboxylic acid derivatives, including methodologies that achieved high yields and excellent enantiomeric excess. These developments represented crucial milestones in making substituted pyrrolidines more accessible for pharmaceutical applications, with reaction yields reaching 89-100% and enantiomeric excess values exceeding 95% in many cases.

Overview of Benzylpyrrolidine-2-carboxylic Acid Derivatives

Benzylpyrrolidine-2-carboxylic acid derivatives constitute a specialized subfamily within the broader category of substituted pyrrolidines, characterized by the presence of benzyl substituents attached to the pyrrolidine ring and carboxylic acid functionality at the 2-position. These compounds have gained considerable attention due to their structural resemblance to natural amino acids while offering enhanced diversity through benzyl ring modifications. The systematic study of these derivatives has revealed important structure-activity relationships that guide the design of new pharmaceutical candidates.

The diversity within benzylpyrrolidine-2-carboxylic acid derivatives stems from variations in both the position of benzyl substitution on the pyrrolidine ring and the substitution pattern on the benzyl aromatic ring. Comparative studies have examined derivatives with 2-chlorobenzyl, 4-methylbenzyl, 2-nitrobenzyl, and 4-trifluoromethylbenzyl substituents, each contributing unique electronic and steric properties. These structural variations enable fine-tuning of physicochemical properties and biological activities, making this class of compounds particularly valuable for medicinal chemistry applications.

Table 1: Structural Comparison of Benzylpyrrolidine-2-carboxylic Acid Hydrochloride Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Benzyl Substituent |

|---|---|---|---|---|

| This compound | 1049734-52-2 | C₁₃H₁₈ClNO₂ | 255.74 | 3-Methyl |

| (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049734-62-4 | C₁₃H₁₈ClNO₂ | 255.74 | 4-Methyl |

| (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049733-67-6 | C₁₂H₁₅Cl₂NO₂ | 276.16 | 2-Chloro |

| (2S,4R)-4-(4-Trifluoromethylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | 1049743-68-1 | C₁₃H₁₅ClF₃NO₂ | 309.71 | 4-Trifluoromethyl |

Research investigations have demonstrated that benzylpyrrolidine-2-carboxylic acid derivatives exhibit significant potential in pharmaceutical development, particularly as intermediates in the synthesis of analgesics and anti-inflammatory drugs. The carboxylic acid functionality provides opportunities for further derivatization through amide formation, ester synthesis, and other coupling reactions, expanding the synthetic utility of these compounds.

The stereochemical complexity inherent in benzylpyrrolidine-2-carboxylic acid derivatives, particularly the (2S,4R) configuration found in many biologically active compounds, has prompted extensive research into stereoselective synthesis methods. Recent advances in asymmetric synthesis have enabled the preparation of these compounds with high enantiomeric purity, essential for pharmaceutical applications where stereochemistry directly influences biological activity. The development of silver-catalyzed 1,3-dipolar cycloaddition reactions has emerged as a particularly effective approach for accessing densely substituted pyrrolidines with excellent stereo- and regioselectivity.

Properties

IUPAC Name |

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H/t11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVWVXAUZPVBHO-LYCTWNKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H]2C[C@H](NC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376019 | |

| Record name | (4R)-4-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049734-52-2 | |

| Record name | (4R)-4-[(3-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzylamine and a suitable pyrrolidine derivative.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature.

Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the correct (2S,4R) configuration.

Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as halides or amines replace the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers of Methylbenzyl Substituents

Compounds with methylbenzyl groups at different positions on the aromatic ring exhibit distinct physicochemical properties:

Key Observations :

- All isomers share identical molecular weights but differ in spatial arrangement, impacting solubility and biological activity.

Substituents with Halogen or Electron-Withdrawing Groups

Replacing the methyl group with halogens or electron-withdrawing groups alters electronic properties and molecular weight:

Key Observations :

- Halogenated derivatives (Br, I) exhibit higher molecular weights and may serve as intermediates in medicinal chemistry.

- The 4-cyano analog’s electron-withdrawing nature could enhance hydrogen-bonding capabilities compared to the methyl group.

Heterocyclic and Aromatic Substituents

Incorporating heterocycles or extended aromatic systems modifies solubility and binding affinity:

Key Observations :

- The benzo[b]thiophene derivative’s sulfur atom may improve binding to aromatic receptors in neurological targets.

- Naphthyl groups significantly increase lipophilicity, affecting membrane permeability.

Biological Activity

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities. This compound is structurally related to various biologically active molecules and has been investigated for its pharmacological properties, particularly in the context of neurological and cancer therapies.

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 255.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound is believed to modulate neurotransmitter systems, particularly glutamate receptors, which play a crucial role in synaptic transmission and plasticity.

Key Interactions:

- Glutamate Receptors : Studies show that derivatives of this compound can influence the binding affinity to ionotropic glutamate receptors (iGluRs), which are critical for excitatory neurotransmission in the central nervous system .

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of arginase, an enzyme involved in the urea cycle and implicated in various pathophysiological conditions, including cancer .

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, studies on human hepatocellular carcinoma (HepG2) cells revealed that the compound has a half-maximal inhibitory concentration (IC50) indicative of its potential as an anti-cancer agent .

- Neuroprotective Effects : The compound's modulation of glutamate receptors suggests a neuroprotective role, potentially useful in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies

- Cytotoxicity in Cancer Cells :

- Neuropharmacological Applications :

Research Findings Summary

Q & A

Q. What are the key synthetic steps for preparing (2S,4R)-4-(3-Methylbenzyl)pyrrololidine-2-carboxylic acid hydrochloride?

The synthesis typically involves:

- Ester Hydrolysis : Methyl ester intermediates are hydrolyzed using aqueous HCl under reflux (93–96°C, 17 hours) to yield the carboxylic acid .

- Protection/Deprotection : Boc (tert-butoxycarbonyl) or Fmoc groups are used to protect the pyrrolidine nitrogen during functionalization of the 4-position .

- Chiral Resolution : The (2S,4R) stereochemistry is maintained via enantioselective catalysis (e.g., palladium acetate with XPhos ligand) or chiral starting materials .

- Salt Formation : The free base is treated with HCl to form the hydrochloride salt, often precipitated from aqueous or dioxane solutions .

Q. How should this compound be stored to maintain stability?

Q. What analytical methods confirm its identity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR verifies stereochemistry and substituent placement (e.g., 3-methylbenzyl protons at δ 2.3–2.5 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

- Mass Spectrometry : ESI-MS confirms molecular weight (255.74 g/mol for the hydrochloride salt) .

Advanced Questions

Q. How can diastereomeric impurities be minimized during synthesis?

- Chiral Catalysts : Use of tert-butyl XPhos with palladium acetate ensures stereochemical control during coupling reactions .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA column) resolves (2S,4R) from (2R,4S) diastereomers .

- Crystallization : Selective crystallization in ethanol/water mixtures removes undesired stereoisomers .

Q. What are common synthetic impurities, and how are they addressed?

- Unreacted Ester Intermediates : Detectable via LC-MS (m/z ~319 for Boc-protected intermediates); removed by acid wash .

- Byproducts from Coupling Reactions : Palladium residues (e.g., from Suzuki-Miyaura couplings) are eliminated via activated charcoal filtration .

- Oxidation Products : Stabilize with antioxidants (e.g., BHT) during storage and monitor via UV-HPLC at 254 nm .

Q. How does the 3-methylbenzyl substituent influence the compound’s physicochemical properties?

- Hydrophobicity : The 3-methylbenzyl group increases logP (predicted ~2.1), enhancing membrane permeability in biological assays .

- Steric Effects : The meta-methyl group reduces rotational freedom, favoring a rigid conformation critical for receptor binding .

- Electronic Effects : Methyl substitution minimizes electron-withdrawing effects, preserving the carboxylic acid’s acidity (pKa ~4.2) for salt formation .

Q. What mechanistic insights explain the HCl-mediated salt formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.